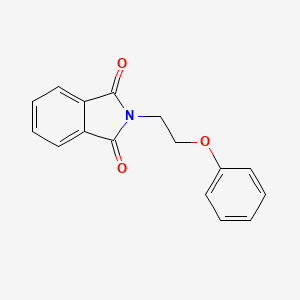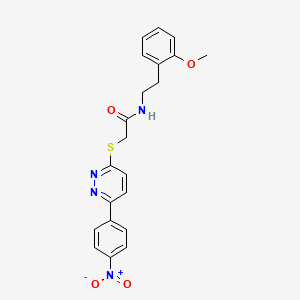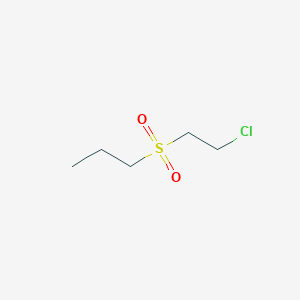![molecular formula C15H28N6O4 B2687495 N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine CAS No. 1212094-46-6](/img/structure/B2687495.png)
N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tert-butoxycarbonyl group , which is a common protecting group in organic chemistry. It’s often used to protect amines during chemical reactions . The compound also contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceuticals and agrochemicals due to their bioactivity.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is often used as a protecting group in organic synthesis . Therefore, it’s likely that this compound could undergo reactions where the tert-butoxycarbonyl group is removed or replaced. The tetrazole ring could also participate in various reactions, especially those involving nucleophilic attack at the carbon atom.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research focuses on the synthesis of complex nitrogen heterocycles and their applications. For instance, the serendipitous synthesis of (tert‐Butyl‐NNO‐azoxy)acetonitrile is a precursor for nitrogen heterocycles, indicating the utility of similar compounds in synthesizing nitrogen-rich organic molecules. This compound was obtained through the reduction of an oxime group to a methylene unit using an aminating agent, showing the potential for complex transformations in organic synthesis (Klenov et al., 2016).
Ligand-Receptor Interactions
The study of ligand-receptor interactions via hydrogen-bond formation demonstrates the synthesis and pharmacological evaluation of pyrrolo and pyrido analogues of cardiotonic agents. This research showcases the importance of specific functional groups in interacting with biological receptors, hinting at the potential pharmacological relevance of compounds with similar structural features (Dionne et al., 1986).
Glycosidase Inhibition
Compounds containing pyrrolidine moieties have been synthesized and tested for their inhibitory activities toward glycosidases, indicating their potential therapeutic applications in treating diseases related to glycosidase malfunction or overactivity. This shows the relevance of structural elements similar to the query compound in medicinal chemistry (Gerber‐Lemaire et al., 2002).
Catalysis and Polymerization
Research on amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide highlights the role of nitrogen-containing ligands in catalytic processes. This suggests potential applications of similar compounds in catalysis, particularly in environmentally beneficial reactions like carbon dioxide utilization (Devaine-Pressing et al., 2015).
N-Protection in Organic Synthesis
The method for N-tert-butoxycarbonylation of amines using an efficient and reusable catalyst reflects the importance of protective groups in synthetic organic chemistry. Such methodologies are crucial for the stepwise construction of complex molecules, including pharmaceuticals (Karimian & Tajik, 2014).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[[5-(2,2-dimethoxyethylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N6O4/c1-15(2,3)25-14(22)20-8-6-7-11(20)10-21-13(17-18-19-21)16-9-12(23-4)24-5/h11-12H,6-10H2,1-5H3,(H,16,17,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCVVZCWYXPTSA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C(=NN=N2)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)


![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)

